N-Carboxymethyl-succinamic acid benzyl ester
Overview
Description
N-Carboxymethyl-succinamic acid benzyl ester is an organic compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a benzyl ester group attached to the succinamic acid moiety, which is further modified by a carboxymethyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxymethyl-succinamic acid benzyl ester typically involves the esterification of succinamic acid derivatives with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Carboxymethyl-succinamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
N-Carboxymethyl-succinamic acid benzyl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Mechanism of Action
The mechanism of action of N-Carboxymethyl-succinamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo hydrolysis to release the active succinamic acid derivative, which can then interact with biological pathways to exert its effects. The benzyl ester group serves as a protective moiety, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-Carboxymethyl-succinamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.
N-Carboxymethyl-succinamic acid methyl ester: Contains a methyl ester group, offering different reactivity and solubility properties.
N-Carboxymethyl-succinamic acid propyl ester: Features a propyl ester group, which may affect its hydrophobicity and interaction with biological targets.
Uniqueness
N-Carboxymethyl-succinamic acid benzyl ester is unique due to its benzyl ester group, which provides distinct chemical reactivity and stability compared to other ester derivatives. This uniqueness makes it valuable in specific synthetic and research applications where the benzyl group offers advantages in terms of protection and subsequent deprotection .
Properties
IUPAC Name |
2-[(4-oxo-4-phenylmethoxybutanoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(14-8-12(16)17)6-7-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCADRWDNYSBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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